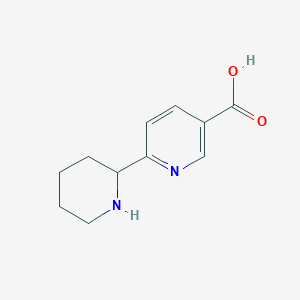

![molecular formula C10H11BrN5O7P B12094762 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)

2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

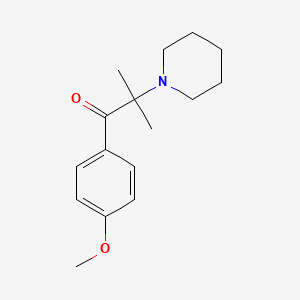

8-Bromo-guanosine 3’,5’-cyclic monophosphate (8-Br-cGMP) is a brominated derivative of cyclic guanosine monophosphate (cGMP). It is a cell-permeable analog of cGMP that exhibits greater resistance to hydrolysis by phosphodiesterases than its parent compound. This compound is widely used in scientific research due to its ability to activate cGMP-dependent protein kinases and its role in various cellular processes .

Preparation Methods

8-Br-cGMP can be synthesized through several synthetic routes. One common method involves the bromination of guanosine 3’,5’-cyclic monophosphate (cGMP) at the 8-position of the guanine ring system. This reaction typically uses bromine or a brominating agent under controlled conditions to ensure selective bromination. The reaction conditions often include an aqueous or organic solvent and may require a catalyst to facilitate the reaction .

Industrial production methods for 8-Br-cGMP involve large-scale synthesis using similar bromination techniques. The compound is then purified through crystallization or lyophilization to achieve high purity levels suitable for research applications .

Chemical Reactions Analysis

8-Br-cGMP undergoes various chemical reactions, including:

Oxidation: 8-Br-cGMP can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reduction reactions can modify the bromine atom or other functional groups in the compound.

Substitution: The bromine atom in 8-Br-cGMP can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cGMP derivatives with different biological activities .

Scientific Research Applications

8-Br-cGMP has numerous scientific research applications, including:

Chemistry: It is used as a tool to study the properties and reactions of cyclic nucleotides.

Biology: 8-Br-cGMP is employed to investigate cellular signaling pathways, particularly those involving cGMP-dependent protein kinases.

Medicine: The compound is used in research on cardiovascular diseases, cancer, and other conditions where cGMP signaling plays a crucial role.

Mechanism of Action

8-Br-cGMP exerts its effects by activating cGMP-dependent protein kinases (PKG). It binds to the regulatory sites of PKG, leading to the activation of the kinase and subsequent phosphorylation of target proteins. This activation results in various cellular responses, including changes in gene expression, ion channel activity, and cell proliferation. The compound also interferes with inflammasome activation by inhibiting NF-κB and ERK1/2 phosphorylation, reducing pro-inflammatory cytokine production .

Comparison with Similar Compounds

8-Br-cGMP is compared with other cGMP analogs, such as:

8-pCPT-cGMP: A highly membrane-permeant and metabolically resistant cGMP agonist.

Rp-8-Br-PET-cGMPS: A potent, selective competitive inhibitor of cGMP-dependent protein kinases.

8-Br-PET-cGMP: Exhibits higher lipophilicity and membrane permeability compared to cGMP .

These compounds share similar properties but differ in their specific activities, stability, and applications. 8-Br-cGMP is unique in its balance of cell permeability and resistance to hydrolysis, making it a valuable tool in research.

Properties

IUPAC Name |

2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFCOOWNNHGGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN5O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)

![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)